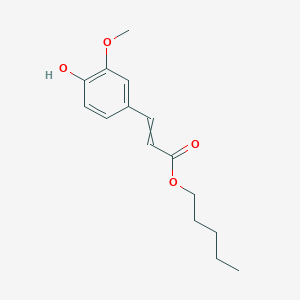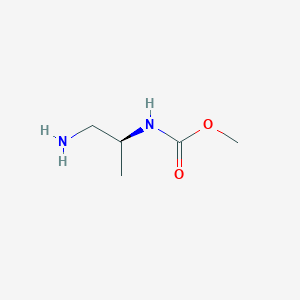
(S)-methyl 1-aminopropan-2-ylcarbamate
Descripción general
Aplicaciones Científicas De Investigación
Anticancer Activity
(S)-Methyl 1-Aminopropan-2-ylcarbamate shows promise in anticancer applications. For instance, a related compound, Ethyl 5-amino-1,2-dihydro-3-[N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 181928), has been active against several experimental neoplasms. It causes the accumulation of cells at mitosis in both cultured cells and ascites cancer cells in vivo, affecting various cell lines and demonstrating activity against certain leukemia cells resistant to other drugs (Wheeler et al., 1982).
Synthesis and Chemical Analysis
Advancements in synthesis methods for related compounds can be seen in a study by Li and Chen (2008), who developed a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas from heterocyclic amino compounds under microwave irradiation. This represents a significant step in the efficient production of similar compounds for various applications (Li & Chen, 2008).
Enzymatic Bioremediation
A novel application in enzymatic bioremediation has been identified, where a specific bacterium, Nocardioides sp. strain SG-4G, effectively hydrolyzed Methyl-1H-benzimidazol-2-ylcarbamate (MBC) into less harmful compounds. This discovery presents a potential for using enzymes derived from this bacterium in bioremediation processes to detoxify environments contaminated with similar compounds (Pandey et al., 2010).
Pharmaceutical Analysis
In the pharmaceutical field, methods have been developed for the analysis of compounds structurally similar to this compound. For instance, a GLC method was developed for analyzing 1-(2,6-dimethylphenoxy)-2-aminopropane in urine, utilizing acid hydrolysis to increase recovery and employing isomers as internal standards, indicating the importance of precise analytical methods in pharmaceutical applications (Szinai et al., 1973).
Antifungal Activity
A study on the effects of Methyl benzimidazole-2-ylcarbamate (MBC) on fungi reveals its potential as an antifungal agent. The study focused on the ultrastructural effects of MBC on hyphal tip cells of Fusarium acuminatum, where exposure to MBC led to a significant reduction in cytoplasmic microtubules, suggesting its role in inhibiting microtubule assembly and highlighting its potential as an antifungal agent (Howard & Aist, 1980).
Safety and Hazards
Propiedades
IUPAC Name |
methyl N-[(2S)-1-aminopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-4(3-6)7-5(8)9-2/h4H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYYLOQTRPJVAQ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



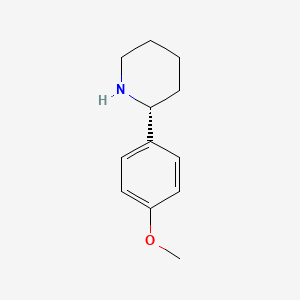
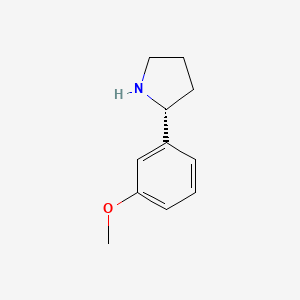
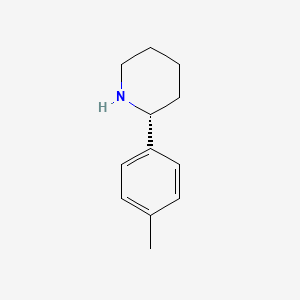
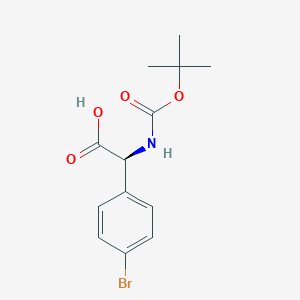
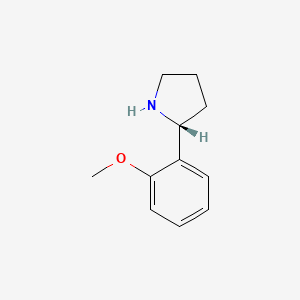
![(1R)-1-[4-(Trifluoromethylthio)phenyl]ethylamine](/img/structure/B3224318.png)


![Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro-](/img/structure/B3224343.png)

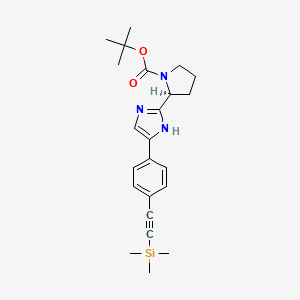
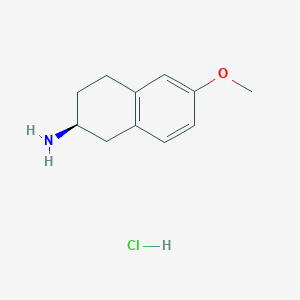
![2,5,7-Trichlorothiazolo[4,5-d]pyrimidine](/img/structure/B3224393.png)
